Clorofosfina de bis(diisopropilamino)

Descripción general

Descripción

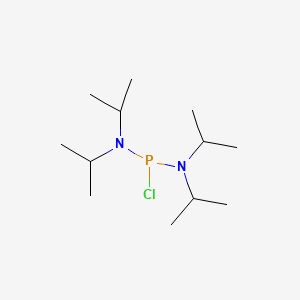

Bis(diisopropylamino)chlorophosphine is a white to off-white powder to crystalline organophosphorus compound . It is mainly used as an organic synthetic raw material or reaction reagent . It can be used in the synthesis of mixed phosphorothioate and methylenephosphine derivatives .

Synthesis Analysis

Bis(diisopropylamino)chlorophosphine is synthesized from diisopropylamine . The reaction involves the treatment of phosphorus trichloride with diisopropylamine . The reaction mixture is filtered to remove diisopropylamine hydrochloride and the precipitate is washed with anhydrous ether . The product is then isolated by crystallization, filtration, and drying in vacuo to yield 74% yield .Molecular Structure Analysis

The molecular formula of Bis(diisopropylamino)chlorophosphine is C12H28ClN2P . It has a molecular weight of 266.79 .Chemical Reactions Analysis

Bis(diisopropylamino)chlorophosphine has been used in the synthesis of tert-butyl tetraisopropylphosphorodiamidite ligand for palladium-catalyzed Buchwald–Hartwig amination reaction . It can also be used to synthesize acyclic N-phosphonio imine catalyst for selective epoxidations .Physical And Chemical Properties Analysis

Bis(diisopropylamino)chlorophosphine is a white to off-white powder to crystalline organophosphorus compound . It has a melting point of 100-104 °C . It is air sensitive, moisture sensitive, and heat sensitive .Aplicaciones Científicas De Investigación

Clorofosfina de bis(diisopropilamino): Un análisis exhaustivo de las aplicaciones de investigación científica: La clorofosfina de bis(diisopropilamino) es un compuesto químico versátil con varias aplicaciones únicas en la investigación científica. A continuación, se detallan algunas de sus aplicaciones notables:

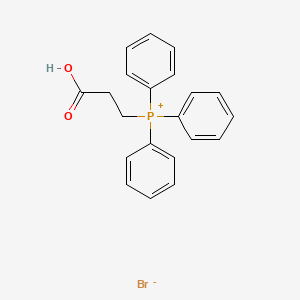

Reacción de aminación de Buchwald–Hartwig catalizada por paladio

Este compuesto se ha utilizado en la síntesis del ligando tetraisopropilfosforodiamidito de terc-butilo, que es un componente crucial para la reacción de aminación de Buchwald–Hartwig catalizada por paladio. Esta reacción es fundamental para crear enlaces carbono-nitrógeno, que son esenciales en los productos farmacéuticos y agroquímicos .

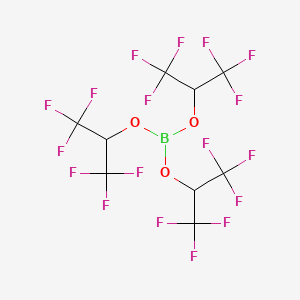

Síntesis de catalizador de N-fosfonioimina acíclica

Sirve como precursor para la síntesis de catalizadores de N-fosfonioimina acíclicos que se utilizan para epoxidaciones selectivas. Las epoxidaciones son importantes para transformar alquenos en epóxidos, que son intermediarios valiosos en la síntesis de diversos compuestos orgánicos .

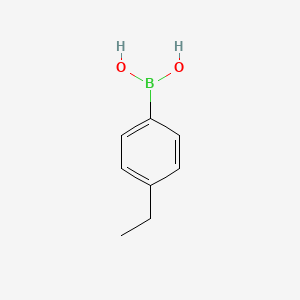

Creación de derivados de metilenofosfonio sustituidos con boro

La clorofosfina de bis(diisopropilamino) es fundamental para producir derivados de metilenofosfonio sustituidos con boro. Estos derivados tienen aplicaciones potenciales en síntesis orgánica y ciencia de materiales debido a sus propiedades químicas únicas .

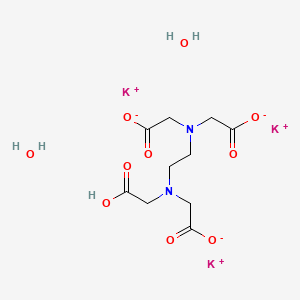

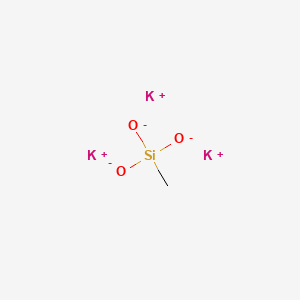

Síntesis de fosforotritioatos mixtos

Un estudio reciente informó el uso de este compuesto en una novedosa síntesis monopotente de fosforotritioatos mixtos en condiciones suaves. Estos compuestos tienen aplicaciones potenciales en varios campos, incluida la química medicinal y la agricultura .

Síntesis orgánica general

Se emplea comúnmente en procesos de síntesis orgánica para crear una amplia gama de estructuras químicas, como alquinos, alquenos, aminas, alcoholes y más .

Síntesis de fármacos

Este compuesto juega un papel en la síntesis de fármacos, incluidos antibióticos, agentes antiinflamatorios y agentes antifúngicos, contribuyendo a los avances en los tratamientos médicos .

Investigación en bioquímica

En bioquímica, se ha utilizado para sintetizar moléculas biológicas complejas como proteínas, péptidos y enzimas, lo que ayuda a comprender los procesos biológicos y el desarrollo de aplicaciones biotecnológicas .

Mecanismo De Acción

Target of Action

Bis(diisopropylamino)chlorophosphine is primarily used as a ligand in palladium-catalyzed Buchwald–Hartwig amination reactions . The primary target of this compound is the palladium catalyst, which plays a crucial role in facilitating the amination reaction .

Mode of Action

Bis(diisopropylamino)chlorophosphine interacts with the palladium catalyst to form a complex. This complex then participates in the Buchwald–Hartwig amination reaction, facilitating the coupling of an amine and an aryl halide . The result is the formation of a new carbon-nitrogen bond, which is a key step in the synthesis of many organic compounds .

Biochemical Pathways

The primary biochemical pathway affected by Bis(diisopropylamino)chlorophosphine is the Buchwald–Hartwig amination. This reaction is widely used in organic synthesis for the construction of carbon-nitrogen bonds . The downstream effects include the synthesis of a wide range of organic compounds, including pharmaceuticals and materials .

Pharmacokinetics

It’s important to note that the compound is sensitive to air and moisture , which could impact its stability and hence, its bioavailability.

Result of Action

The primary molecular effect of Bis(diisopropylamino)chlorophosphine’s action is the formation of a new carbon-nitrogen bond via the Buchwald–Hartwig amination . This can lead to the synthesis of a wide range of organic compounds. On a cellular level, the effects would depend on the specific compounds synthesized using this reaction.

Safety and Hazards

Propiedades

IUPAC Name |

N-[chloro-[di(propan-2-yl)amino]phosphanyl]-N-propan-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28ClN2P/c1-9(2)14(10(3)4)16(13)15(11(5)6)12(7)8/h9-12H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEHUTHGOLLQBNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(N(C(C)C)C(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28ClN2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369907 | |

| Record name | Bis(diisopropylamino)chlorophosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56183-63-2 | |

| Record name | Bis(diisopropylamino)chlorophosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(diisopropylamino)chlorophosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

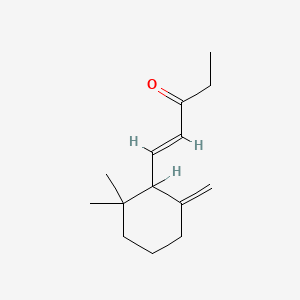

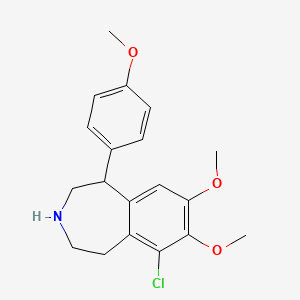

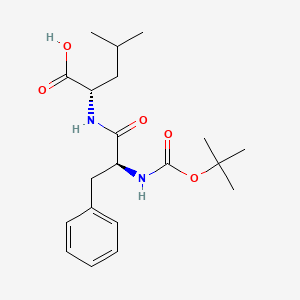

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Bis(diisopropylamino)chlorophosphine useful in synthesizing deoxyribonucleoside phosphoramidites?

A1: Bis(diisopropylamino)chlorophosphine acts as an efficient phosphitylating agent in a one-pot synthesis of deoxyribonucleoside phosphoramidites. This eliminates the need to isolate bis(diisopropylamino)alkoxyphosphines, simplifying the synthetic process [, ].

Q2: How does Bis(diisopropylamino)chlorophosphine contribute to the synthesis of mixed phosphorotrithioates?

A2: Bis(diisopropylamino)chlorophosphine serves as the phosphorus precursor in a novel, one-pot synthesis of mixed phosphorotrithioates []. This method, conducted under mild conditions at room temperature, leverages the reactivity of Bis(diisopropylamino)chlorophosphine with various thiols and sulfenyl chlorides to create diverse phosphorotrithioate structures, highlighting its versatility.

Q3: Can Bis(diisopropylamino)chlorophosphine be used to synthesize compounds beyond phosphorotrithioates?

A3: Yes, the research indicates its broader applicability. For instance, it has been successfully employed in the synthesis of phosphoroselenodithioates, showcasing its potential beyond just phosphorotrithioates [].

Q4: How does Bis(diisopropylamino)chlorophosphine contribute to palladium-catalyzed reactions?

A4: Bis(diisopropylamino)chlorophosphine serves as a precursor to tert-butyl tetraisopropylphosphorodiamidite. This compound acts as an effective ligand for palladium-catalyzed Buchwald–Hartwig amination reactions []. These reactions are essential for synthesizing aryl- and heteroarylamines, highlighting the indirect role of Bis(diisopropylamino)chlorophosphine in important catalytic applications.

Q5: Are there any interesting structural features associated with Bis(diisopropylamino)chlorophosphine derivatives?

A5: Research indicates a fascinating equilibrium between two valence tautomers derived from the reaction of N-lithio pyridyl imine with Bis(diisopropylamino)chlorophosphine []. The ratio of these tautomers at room temperature and their interconversion mechanisms offer valuable insights into the reactivity and dynamic behavior of Bis(diisopropylamino)chlorophosphine derivatives.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(4-Aminophenyl)ethynyl]aniline](/img/structure/B1630930.png)